molecular formula C13H13Cl B3055110 1-(Chloromethyl)-2-ethylnaphthalene CAS No. 63079-34-5

1-(Chloromethyl)-2-ethylnaphthalene

Cat. No.: B3055110
CAS No.: 63079-34-5
M. Wt: 204.69 g/mol
InChI Key: VQADZLUXFHDBJH-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-ethylnaphthalene is an organic compound belonging to the class of chloromethylated aromatic hydrocarbons. This compound is characterized by the presence of a chloromethyl group (-CH2Cl) and an ethyl group (-C2H5) attached to a naphthalene ring. Naphthalene derivatives are widely studied due to their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

The synthesis of 1-(Chloromethyl)-2-ethylnaphthalene typically involves the chloromethylation of 2-ethylnaphthalene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3) . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons attack the electrophilic carbon, followed by rearomatization of the aromatic ring, resulting in the formation of the chloromethylated product .

Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. This may include controlling the temperature, reaction time, and the concentration of reagents and catalysts. Additionally, the use of environmentally friendly catalysts and solvents is being explored to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

1-(Chloromethyl)-2-ethylnaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

1-(Chloromethyl)-2-ethylnaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-ethylnaphthalene in chemical reactions involves the electrophilic nature of the chloromethyl group. In substitution reactions, the chlorine atom is a good leaving group, allowing nucleophiles to attack the carbon atom and replace the chlorine. In oxidation reactions, the presence of the chloromethyl group can facilitate the formation of reactive intermediates, leading to the formation of carboxylic acids or aldehydes .

Comparison with Similar Compounds

1-(Chloromethyl)-2-ethylnaphthalene can be compared with other chloromethylated aromatic compounds, such as:

The presence of the ethyl group in this compound can influence its reactivity and physical properties, making it unique compared to other chloromethylated compounds.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis, pharmaceuticals, materials science, and more Its unique structure and reactivity make it a valuable intermediate in various chemical processes

Properties

IUPAC Name

1-(chloromethyl)-2-ethylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl/c1-2-10-7-8-11-5-3-4-6-12(11)13(10)9-14/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQADZLUXFHDBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2C=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60615073
Record name 1-(Chloromethyl)-2-ethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63079-34-5
Record name 1-(Chloromethyl)-2-ethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60615073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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